molecular formula C7H3Cl2N3 B1296284 5,8-Dichloropyrido[2,3-d]pyridazine CAS No. 703-33-3

5,8-Dichloropyrido[2,3-d]pyridazine

Cat. No. B1296284
CAS RN: 703-33-3
M. Wt: 200.02 g/mol
InChI Key: QNGKPMNRSDSBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dichloropyrido[2,3-d]pyridazine is a heterocyclic compound that contains two adjacent nitrogen atoms . It is a derivative of pyridazine, which is known for its wide range of pharmacological activities .


Synthesis Analysis

The synthesis of pyridazine derivatives, including 5,8-Dichloropyrido[2,3-d]pyridazine, often involves aza-Diels-Alder reactions . These reactions offer good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .


Molecular Structure Analysis

The molecular formula of 5,8-Dichloropyrido[2,3-d]pyridazine is C7H3Cl2N3 . The pyridazine system is in skew boat conformation, the phenyl ring is in pseudo-axial position, and the pyridazinone ring is planar .


Chemical Reactions Analysis

Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .


Physical And Chemical Properties Analysis

5,8-Dichloropyrido[2,3-d]pyridazine is a solid substance . It has a molecular weight of 200.03 . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis, Crystal Structure Characterization, and Applications

Pyridazine derivatives exhibit significant biological properties, including anti-tumor and anti-inflammatory activities. The synthesis and characterization of triazole pyridazine derivatives have been meticulously conducted through techniques like NMR, IR, mass spectral studies, and single crystal X-ray diffraction. DFT calculations and Hirshfeld surface analysis contribute to the understanding of these compounds' molecular properties and intermolecular interactions, indicating their potential in various scientific applications (Sallam et al., 2021).

Applications in Metal-Complex Formation and Accelerated Synthesis

Metal-Coordinating Ability and Microwave-Assisted Synthesis

3,6-Di(pyridin-2-yl)pyridazines are noteworthy due to their ability to form metal complexes, particularly self-assembling into grid-like structures with metals like copper(I) or silver(I). The synthesis of such pyridazine variants can be significantly accelerated through microwave-assisted techniques, offering alternative pathways and efficiencies in the synthesis process (Hoogenboom et al., 2006).

Biological Evaluation and Synthetic Approaches

Evaluation of Pyridazine Derivatives for Biological Applications

Several pyridazine derivatives have been synthesized and evaluated, revealing promising antimicrobial activities. The biological evaluation underlines the pharmaceutical potential of these compounds, highlighting their relevance in addressing health-related challenges and diseases (Sayed et al., 2006).

Analytical and Pharmacological Insights

Insights into Molecular Properties and Pharmacological Activities

The analytical and pharmacological evaluations of pyridazine derivatives offer insights into their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The detailed analysis of molecular properties and in-vivo studies suggest their efficacy in treating inflammation-related conditions, contributing to the broader spectrum of scientific applications of pyridazine derivatives (Husain et al., 2017).

Electropolymerization and Electrochromic Properties

Electrochromic Materials and Applications

5,8-Dichloropyrido[2,3-d]pyridazine derivatives, when coupled with thiophene derivatives, produce novel polymers with significant electrochromic properties. These polymers, characterized by their spectroelectrochemical and electrochemical properties, show potential applications in NIR electrochromic devices, indicating a novel avenue for scientific application in material sciences (Zhao et al., 2014).

Safety And Hazards

The safety information for 5,8-Dichloropyrido[2,3-d]pyridazine includes several hazard statements: H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 .

Future Directions

The pyridazine ring, including in 5,8-Dichloropyrido[2,3-d]pyridazine, is endowed with unique physicochemical properties that can be advantageous when deployed judiciously . This makes a compelling case for broader application of this heterocycle as a privileged structural element in drug design .

properties

IUPAC Name

5,8-dichloropyrido[2,3-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-6-4-2-1-3-10-5(4)7(9)12-11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGKPMNRSDSBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN=C2Cl)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299537
Record name 5,8-dichloropyrido[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dichloropyrido[2,3-d]pyridazine

CAS RN

703-33-3
Record name 5,8-Dichloropyrido[2,3-d]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=703-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dichloropyrido(2,3-d)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 703-33-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-dichloropyrido[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-dichloropyrido[2,3-d]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.